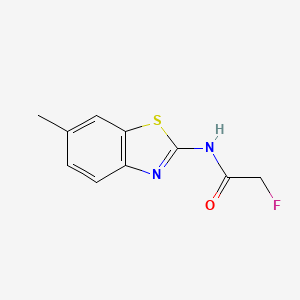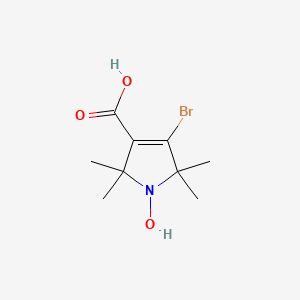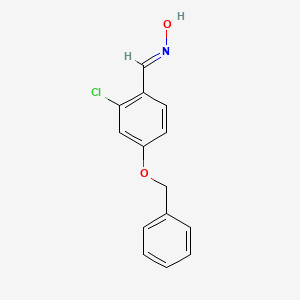
5-Pyrimidinecarboxylicacid,4-(4-cyanophenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,methylester(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Pyrimidinecarboxylicacid,4-(4-cyanophenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,methylester(9CI) is a complex organic compound with a pyrimidine core structure. This compound is characterized by the presence of a cyanophenyl group, a tetrahydro-methyl-oxo group, and a methyl ester functional group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinecarboxylicacid,4-(4-cyanophenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,methylester(9CI) typically involves multi-step organic reactions. One common method includes the condensation of 4-cyanobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and subsequent esterification to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial in industrial settings to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
5-Pyrimidinecarboxylicacid,4-(4-cyanophenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,methylester(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The cyanophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include hydroxyl derivatives, substituted phenyl derivatives, and various oxo compounds.
Aplicaciones Científicas De Investigación
5-Pyrimidinecarboxylicacid,4-(4-cyanophenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,methylester(9CI) has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Pyrimidinecarboxylicacid,4-(4-cyanophenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,methylester(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Pyrimidinecarboxylic acid,4-(4-cyanophenyl)-1,4-dihydro-6-methyl-2-phenyl-, ethyl ester
- 5-Pyrimidinecarboxylic acid, 4-cyano-
Uniqueness
5-Pyrimidinecarboxylicacid,4-(4-cyanophenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,methylester(9CI) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its tetrahydro-methyl-oxo structure differentiates it from other pyrimidine derivatives, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C14H13N3O3 |
|---|---|
Peso molecular |
271.27 g/mol |
Nombre IUPAC |
methyl 4-(4-cyanophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H13N3O3/c1-8-11(13(18)20-2)12(17-14(19)16-8)10-5-3-9(7-15)4-6-10/h3-6,12H,1-2H3,(H2,16,17,19) |
Clave InChI |
XLJCGFDHAWVCSF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)C#N)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R,6S)-3,4,5-trihydroxy-6-[[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13832742.png)

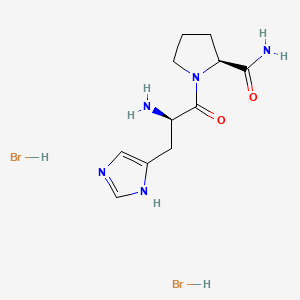
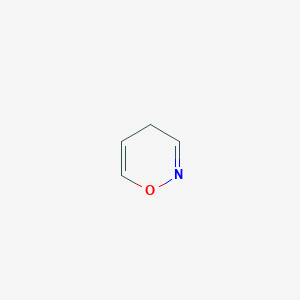

![Phosphoric acid, bis[2,3-bis(trimethylsiloxy)propyl] trimethylsilyl ester](/img/structure/B13832763.png)

